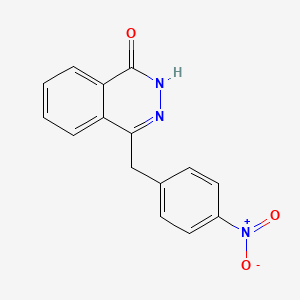
N-(2H-1,3-Benzodioxol-5-yl)-6-chloropyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Benzo[d][1,3]dioxol-5-yl)-6-chloropyridazin-3-amine is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The compound features a benzo[d][1,3]dioxole moiety fused with a pyridazine ring, which is further substituted with a chlorine atom at the 6-position and an amine group at the 3-position. This combination of functional groups imparts distinct chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-6-chloropyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Chlorination: Introduction of the chlorine atom at the 6-position of the pyridazine ring can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-yl)-6-chloropyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-6-chloropyridazin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(Benzo[d][1,3]dioxol-5-yl)-3-aminopyridazine: Lacks the chlorine substitution at the 6-position.
6-Chloro-3-aminopyridazine: Lacks the benzo[d][1,3]dioxole moiety.
N-(Benzo[d][1,3]dioxol-5-yl)-6-chloropyridazine: Lacks the amine group at the 3-position.
Uniqueness
N-(Benzo[d][1,3]dioxol-5-yl)-6-chloropyridazin-3-amine is unique due to the presence of both the benzo[d][1,3]dioxole moiety and the chlorine substitution at the 6-position, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
61471-97-4 |
|---|---|
Molecular Formula |
C11H8ClN3O2 |
Molecular Weight |
249.65 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-chloropyridazin-3-amine |
InChI |
InChI=1S/C11H8ClN3O2/c12-10-3-4-11(15-14-10)13-7-1-2-8-9(5-7)17-6-16-8/h1-5H,6H2,(H,13,15) |
InChI Key |
VREXAWVRDCXALK-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12905188.png)
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)







![3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione](/img/structure/B12905226.png)


![6-Methyl-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B12905239.png)

